molecular formula C20H12F3NO3S2 B2408693 (Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one CAS No. 608147-05-3

(Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one

Cat. No.: B2408693
CAS No.: 608147-05-3
M. Wt: 435.44
InChI Key: XMXNXZPMWNMQTP-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H12F3NO3S2 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3NO3S2/c21-20(22,23)13-4-1-3-12(9-13)16-7-6-14(27-16)10-17-18(25)24(19(28)29-17)11-15-5-2-8-26-15/h1-10H,11H2/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXNXZPMWNMQTP-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structural Overview

The structure of the compound includes:

  • Thiazolidinone core : This heterocyclic structure is pivotal for its biological activity.
  • Furan and trifluoromethyl substituents : These groups enhance the compound's interaction with biological targets.

Antimicrobial Activity

Thiazolidin-4-one derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have shown that modifications in the substituents can lead to enhanced antimicrobial efficacy, with certain derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against S. aureus .

Anticancer Activity

Thiazolidin-4-one derivatives have been investigated for their anticancer potential. A study evaluated the cytotoxic effects of various thiazolidinones on glioblastoma cells, revealing that certain derivatives significantly reduced cell viability . The compound of interest could potentially inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AU251 (glioblastoma)1.61 ± 1.92Apoptosis
Compound BWM793 (melanoma)1.98 ± 1.22Cell cycle arrest
(Z)-3...TBDTBDTBD

Anti-inflammatory Properties

The anti-inflammatory potential of thiazolidinones has been linked to their ability to inhibit phosphoinositide 3-kinases (PI3K), particularly PI3Kgamma, which plays a crucial role in inflammatory processes. Inhibitors derived from furan-thiazolidinones have shown promise in reducing leukocyte recruitment in inflammatory models . This suggests that the compound may exert beneficial effects in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazolidinone derivatives. The presence of electron-donating or withdrawing groups significantly influences their pharmacological profiles. For instance:

  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Furan moiety : Contributes to binding affinity with biological targets.

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of thiazolidinone derivatives:

  • Antimicrobial Efficacy : A series of thiazolidinones were synthesized and tested against multiple bacterial strains, demonstrating significant antibacterial activity.
  • Cytotoxicity Assays : Compounds were subjected to cytotoxicity testing against various cancer cell lines, revealing promising results that warrant further investigation into their mechanism of action.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related thiazolidinones can inhibit the growth of Escherichia coli and Staphylococcus aureus with high efficacy .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound AE. coli26
Compound BS. aureus24
(Z)-CompoundE. coli/S. aureusVariableCurrent Study

Anticancer Potential

The thiazolidinone scaffold has shown promise in anticancer research. Recent studies highlight the potential of thiazolidinone derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. For example, certain derivatives have demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Table 2: Anticancer Activity of Thiazolidinone Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound CMCF-70.54
Compound DHepG20.24
(Z)-CompoundVariousVariableCurrent Study

Synthesis and Structural Modifications

The synthesis of thiazolidinones often involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making the production of these compounds more efficient . Structural modifications can further enhance their biological activity; for example, varying substituents on the phenyl ring can significantly influence antimicrobial potency .

Case Studies

Several case studies illustrate the successful application of thiazolidinone derivatives in drug development:

  • Antimicrobial Agents : A series of thiazolidinones were synthesized and evaluated for their antibacterial properties against clinical isolates, showing promising results comparable to standard antibiotics .
  • Anticancer Research : A study focused on a novel thiazolidinone derivative that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .

Q & A

Q. Advanced

  • In vitro assays :
    • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
    • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria .
  • Controls : Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent controls (DMSO <0.1%) .

How to resolve contradictions in reported biological activities of similar thiazolidinones?

Q. Advanced

  • Assay standardization : Compare protocols for cell lines, incubation times, and compound concentrations .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing trifluoromethyl with chloro) to isolate activity drivers .
  • Meta-analysis : Use computational tools (e.g., PCA) to identify outliers in published datasets .

What strategies improve synthesis yield and scalability?

Q. Advanced

  • Solvent optimization : Replace ethanol with acetonitrile for faster kinetics in cyclization .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) .
  • Continuous flow chemistry : Enhance scalability for multi-gram production .

How to investigate its mechanism of action using computational methods?

Q. Advanced

  • Molecular docking : Target enzymes like COX-2 or EGFR using AutoDock Vina with PyRx .
  • MD simulations : Simulate ligand-protein interactions (100 ns trajectories) in GROMACS to assess binding stability .
  • QSAR models : Corrogate substituent effects (e.g., trifluoromethyl vs. methoxy) with bioactivity data .

What methodological considerations apply to SAR studies?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified furan (e.g., tetrahydrofuran) or phenyl groups (e.g., nitro vs. methoxy) .
  • Bioactivity profiling : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition) to identify critical moieties .
  • Statistical validation : Use ANOVA to confirm significance of structural changes .

How to address low solubility in pharmacological assays?

Q. Advanced

  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (∼200 nm) via emulsion-solvent evaporation .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) transiently .

How to design stability studies under physiological conditions?

Q. Advanced

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Thermal stability : Use DSC/TGA to monitor decomposition temperatures .
  • HPLC monitoring : Track degradation products (e.g., hydrolyzed thiazolidinone) .

What are the best practices for target identification?

Q. Advanced

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins .
  • SPR analysis : Measure real-time binding kinetics (e.g., KD values) for candidate targets like kinases .
  • CRISPR screening : Perform genome-wide KO screens to identify synthetic lethal interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.